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This guide provides a detailed comparison of two prominent treatments for primary axillary
hyperhidrosis: the recently FDA-approved topical anticholinergic, Sofpironium Bromide, and
the well-established injectable neuromodulator, botulinum toxin. This document is intended for
researchers, scientists, and drug development professionals, offering a comprehensive
overview of clinical trial data, experimental protocols, and mechanisms of action to inform
further research and development in the field of hyperhidrosis treatment.

Executive Summary

Primary axillary hyperhidrosis, a condition of excessive underarm sweating, significantly
impacts a patient's quality of life.[1][2] Sofpironium Bromide and botulinum toxin represent
two distinct therapeutic approaches to managing this condition. Sofpironium Bromide is a
topical anticholinergic agent that acts as a competitive inhibitor of acetylcholine receptors on
sweat glands.[2][3][4] In contrast, botulinum toxin, a neurotoxin, functions by inhibiting the
release of acetylcholine from sympathetic nerve fibers that innervate the eccrine sweat glands.
[5] Both treatments have demonstrated significant efficacy in clinical trials, leading to
substantial reductions in sweat production and improvements in patient-reported outcomes.

Data Presentation: Clinical Trial Efficacy and Safety

The following tables summarize key quantitative data from clinical trials of Sofpironium
Bromide and botulinum toxin for the treatment of primary axillary hyperhidrosis.
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Table 1: Sofpironium Bromide Clinical Trial Data

. Dosage/Formul  Primary Efficacy Key Efficacy Common
Trial/Study _ .
ation Endpoint(s) Results Adverse Events
- Statistically
significant
improvement in
- 22-point HDSM-Ax scores - Dry mouth[2][9]
improvement in compared to - Blurred
Hyperhidrosis vehicle.[6][8] - vision[2][9] -
Sofpironium Disease Severity  Significant Application site
Bromide 12.45% Measure-Axillary  reduction in GSP  reactions
CARDIGAN | & II _ _ -
(equivalent to (HDSM-AX) from  from baseline (dermatitis,

(Phase 3)[4][6][7]
(8]

15% sofpironium
bromide) topical
gel[2][4][6]

baseline.[6] -
Change in
gravimetric
sweat production
(GSP) from
baseline.[4][6]

compared to
vehicle.[4][6][8] -
In pooled
analysis, the
treatment group
showed a greater
reduction in
sweat production
(P =.0002).[8]

erythema, pain,
pruritus)[2][9] -
Mydriasis
(dilated pupils)[2]
[9] - Urinary

retention[9]

Systematic
Review of 5
Studies[1]

5% Sofpironium
(four studies),
5%, 10%, and
15% Sofpironium
(one study)[1]

- Improvement in
HDSS score to 1
or 2. - Reduction
in mean change
in Dermatology
Life Quality Index
(DLQ)). -
Reduction in total
gravimetric

weight of sweat.

- 53.9% to 86.7%
of patients
achieved an
HDSS score of 1
or 2.[1] -
Significant
reduction in
DLQI scores.[1] -
Significant
reduction in the
total gravimetric

weight of sweat.

[1]

- Primarily mild to
moderate and
localized adverse
events.[1] - No
serious systemic
effects or
mortality

reported.[1]
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Table 2: Botulinum Toxin Clinical Trial Data
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. Dosage/Formul Primary Efficacy Key Efficacy Common
Trial/Study ] :
ation Endpoint(s) Results Adverse Events
- At 2 weeks,
mean sweat

Multicenter Trial

200 U Botulinum

Toxin A injected

- Change in the
rate of sweat

production was
24 mg/min in the
treated axilla vs.

144 mg/min in

- Treatment was

(Heckmann et into one axilla, production the placebo axilla  well tolerated.
al.,, 2001)[10][11]  placebo in the measured by (P<0.001).[11] - [11]
other.[11] gravimetry.[11] At 24 weeks,
sweat production
rates remained
lower than
baseline.[11]
- 63% greater
likelihood of
achieving >50%
sweat reduction
- Gravimetric compared to
sweat rate placebo.[12] -
_ reduction of 56% greater _
Meta-Analysis of ) ) o - Generally mild
Botulinum Toxin >50% from likelihood of
8 RCTs (n=937) o ) o and temporary
injections baseline. - HDSS  achieving =2- )
[12] ) ) side effects.[13]
reduction of =2 point HDSS
points. - Mean reduction

change in DLQI.

compared to
placebo.[12] -
Significant
improvement in
DLQI scores.[12]

Systematic
Review[14]

Onabotulinumtox
inA

- Decrease in

sweating.

- 82-87%
decrease in
sweating.[14] -
Effects

noticeable in 2-4

- Injection site
pain. - Transient
weakness in

hand muscles
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days, full effect (for palmar
within 2 weeks. injections).[14]
[14] - Duration of

effect typically 4

to 12 months.[14]

Experimental Protocols

Key Methodologies in Axillary Hyperhidrosis Clinical Trials

The clinical evaluation of treatments for axillary hyperhidrosis typically involves a randomized,
double-blind, vehicle- or placebo-controlled design.

o Patient Population: Participants are generally adults and adolescents (often aged 9 or older)
with a self-reported history of excessive underarm sweating for at least six months, a
Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 (indicating sweating is barely
tolerable or intolerable and frequently or always interferes with daily activities), and a
baseline gravimetric sweat production (GSP) of at least 50 mg in each axilla over a 5-minute
period.[6][15]

e Treatment Administration:

o Sofpironium Bromide: Patients self-administer a topical gel to the axillae, typically once
daily.[16][17] An applicator is often used to prevent medication contact with the hands.[2]

o Botulinum Toxin: A healthcare professional administers intradermal injections of botulinum
toxin into multiple sites within the affected axillary area.[11]

» Efficacy Assessments:

o Hyperhidrosis Disease Severity Scale (HDSS): A patient-reported outcome measure
where individuals rate the severity of their hyperhidrosis on a 4-point scale. A clinically
meaningful improvement is typically defined as a 1- or 2-point reduction in the score.

o Gravimetric Sweat Production (GSP): An objective measure of sweat output. A pre-
weighed filter paper is applied to each axilla for a standardized period (e.g., 5 minutes),
and the change in weight is used to quantify the amount of sweat produced.
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o Dermatology Life Quality Index (DLQI): A questionnaire assessing the impact of the skin
condition on the patient's quality of life.

o Safety Assessments: Safety is monitored through the recording of adverse events, physical
examinations, vital signs, and laboratory tests.[15][18] Local skin tolerability is also assessed
for topical treatments.

Mandatory Visualization
Signaling Pathways and Mechanisms of Action

The following diagram illustrates the mechanism of action of both Sofpironium Bromide and
botulinum toxin in the context of the cholinergic signaling pathway that stimulates sweat
production in eccrine glands.
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Caption: Mechanism of action for botulinum toxin and Sofpironium Bromide in reducing sweat
production.

Experimental Workflow of a Hyperhidrosis Clinical Trial
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The diagram below outlines the typical workflow of a clinical trial designed to evaluate the
efficacy and safety of a new treatment for primary axillary hyperhidrosis.
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Caption: A typical experimental workflow for a hyperhidrosis clinical trial.
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data-for-sofpironium-bromide-and-botulinum-toxin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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